- Macrocyclic amide compounds and application thereof, World Intellectual Property Organization, , ,
Cas no 96382-85-3 (cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid)
cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- CIS-3-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID
- (1R,3S)-rel-3-(Methoxycarbonyl)cyclopen
- (1R,3S)-rel-3-(Methoxycarbonyl)cyclopentanecarboxylic acid
- 1,3-Cyclopentanedicarboxylic acid, monomethyl ester, cis-
- cis-1,3-Cyclopentanedicarboxylic acid monomethyl ester
- 1,3-Cyclopentanedicarboxylic acid, monomethyl ester, (1R,3S)-rel- (9CI)
- 1,3-Cyclopentanedicarboxylic acid, monomethyl ester, cis-(±)- (ZCI)
- rel-1-Methyl (1R,3S)-1,3-cyclopentanedicarboxylate (ACI)
- cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
- C77325
- EN300-100866
- (1R,3S)-3-methoxycarbonylcyclopentane-1-carboxylic acid
- E77538
- FVUHGTQDOMGZOT-RITPCOANSA-N
- 1098881-13-0
- SCHEMBL439125
- MFCD01311176
- CS-0127877
- Z1198156568
- AKOS006278152
- cis-3-(Methoxycarbonyl)cyclopentanecarboxylic acid
- (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid
- WDA38285
- (1R,3S)-rel-3-(Methoxycarbonyl)cyclopentanecarboxylicacid
- DS-9644
- (1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
- 96382-85-3
-
- MDL: MFCD01311176
- Inchi: 1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1
- InChI Key: FVUHGTQDOMGZOT-NTSWFWBYSA-N
- SMILES: C([C@@H]1CC[C@H](C(=O)O)C1)(=O)OC
Computed Properties
- Exact Mass: 172.07400
- Monoisotopic Mass: 172.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 63.6Ų
Experimental Properties
- Density: 1.242
- Boiling Point: 286 ºC
- Flash Point: 115 ºC
- PSA: 63.60000
- LogP: 0.66030
cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Sealed in dry,Room Temperature
cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 201046-250mg |
cis-3-Carbomethoxycyclopentane-1-carboxylic acid |
96382-85-3 | 95% | 250mg |
£105.00 | 2022-03-01 | |
| Fluorochem | 201046-1g |
cis-3-Carbomethoxycyclopentane-1-carboxylic acid |
96382-85-3 | 95% | 1g |
£176.00 | 2022-03-01 | |
| Fluorochem | 201046-5g |
cis-3-Carbomethoxycyclopentane-1-carboxylic acid |
96382-85-3 | 95% | 5g |
£576.00 | 2022-03-01 | |
| Fluorochem | 201046-10g |
cis-3-Carbomethoxycyclopentane-1-carboxylic acid |
96382-85-3 | 95% | 10g |
£932.00 | 2022-03-01 | |
| Chemenu | CM203932-1g |
cis-3-Carbomethoxycyclopentane-1-carboxylic acid |
96382-85-3 | 95% | 1g |
$128 | 2021-06-15 | |
| Chemenu | CM203932-5g |
cis-3-Carbomethoxycyclopentane-1-carboxylic acid |
96382-85-3 | 95% | 5g |
$421 | 2021-06-15 | |
| Chemenu | CM203932-10g |
cis-3-Carbomethoxycyclopentane-1-carboxylic acid |
96382-85-3 | 95% | 10g |
$608 | 2021-06-15 | |
| Chemenu | CM203932-25g |
cis-3-Carbomethoxycyclopentane-1-carboxylic acid |
96382-85-3 | 95% | 25g |
$1122 | 2021-06-15 | |
| Apollo Scientific | OR958338-250mg |
Cis-3-carbomethoxycyclopentane-1-carboxylic acid |
96382-85-3 | 95% | 250mg |
£100.00 | 2025-02-20 | |
| Apollo Scientific | OR958338-1g |
Cis-3-carbomethoxycyclopentane-1-carboxylic acid |
96382-85-3 | 95% | 1g |
£249.00 | 2025-02-20 |
cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Production Method
Production Method 1
Production Method 2
- Imidazo[1,5-a]pyrazin-3-ylbenzamides as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,
Production Method 3
- Synthesis of cyclopentane analogs of 1-(2',3'-dideoxy-β-glycero-pentofuranosyl)pyrimidine nucleosides, Canadian Journal of Chemistry, 1988, 66(1), 61-70
Production Method 4
- Conformational Restriction and Enantioseparation Increase Potency and Selectivity of Cyanoguanidine-Type Histamine H4 Receptor Agonists, Journal of Medicinal Chemistry, 2016, 59(7), 3452-3470
Production Method 5
- Enzymes in organic synthesis. 33. Stereoselective pig liver esterase-catalyzed hydrolyses of meso cyclopentyl-, tetrahydrofuranyl-, and tetrahydrothiophenyl-1,3-diesters, Canadian Journal of Chemistry, 1985, 63(2), 452-6
Production Method 6
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
- Cycloalkyl-linked diheterocycle derivatives and their preparation and use for the treatment of abnormal cell growth, World Intellectual Property Organization, , ,
Production Method 7
- Benzamide imidazopyrazine BTK inhibitors, World Intellectual Property Organization, , ,
Production Method 8
- Preparation of alicyclic carboxylic acid derivatives of benzomorphans and related scaffolds, medicaments containing such compounds and their use as 11β-hydroxysteroid dehydrogenase 1 inhibitors, World Intellectual Property Organization, , ,
Production Method 9
- Enantioselective synthesis of (+)- and (-)-cis-3-aminocyclopentanecarboxylic acids by enzymatic asymmetrization, Tetrahedron: Asymmetry, 1992, 3(2), 199-200
cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Raw materials
cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Preparation Products
cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Suppliers
cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
Cis-3-(Methoxycarbonyl)Cyclopentane-1-Carboxylic Acid: A Comprehensive Overview
Cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid, identified by the CAS number 96382-85-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclopentane ring with two carboxylic acid groups and a methoxycarbonyl substituent. The cis configuration refers to the spatial arrangement of these substituents, where the two carboxylic acid groups are on the same side of the cyclopentane ring.
The synthesis of cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid involves a series of carefully controlled reactions, including oxidation, esterification, and cyclization steps. Recent advancements in asymmetric catalysis have enabled the selective formation of the cis isomer, which is crucial for its desired properties in various applications. Researchers have also explored alternative synthetic pathways using biocatalysts, such as lipases, to enhance the efficiency and sustainability of the production process.
In terms of applications, this compound has found utility in the development of advanced materials, particularly in the field of polymeric coatings and adhesives. Its ability to form strong intermolecular hydrogen bonds makes it an ideal candidate for creating high-performance materials with excellent mechanical and thermal properties. Recent studies have demonstrated its potential as a building block for self-healing polymers, where its carboxylic acid groups play a critical role in dynamic covalent bonding.
The chemical properties of cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid are heavily influenced by its molecular structure. The cyclopentane ring provides rigidity and stability, while the methoxycarbonyl group introduces electron-donating effects that influence reactivity. Computational chemistry studies have provided deeper insights into its electronic structure, revealing that the compound exhibits a high degree of conjugation between the carboxylic acid groups and the cyclopentane ring.
From an environmental perspective, there is growing interest in understanding the biodegradation pathways of this compound. Recent research has shown that under aerobic conditions, it undergoes rapid microbial degradation, making it a more eco-friendly alternative to traditional synthetic polymers. This property aligns with current trends toward sustainable chemistry and green manufacturing processes.
In conclusion, cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid represents a versatile and innovative compound with wide-ranging applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies and material science, positions it as a key player in future technological developments.
96382-85-3 (cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid) Related Products
- 152518-87-1(Cyclopentanecarboxylicacid, 3-methyl-, methyl ester, (1S-cis)- (9CI))
- 152518-86-0(Cyclopentanecarboxylicacid, 3-methyl-, methyl ester, (1R-trans)- (9CI))
- 39590-04-0(Dimethyl (1R,3S)-Cyclopentane-1,3-dicarboxylate)
- 65553-68-6(rac-methyl (1R,3S)-3-formylcyclopentane-1-carboxylate)
- 62518-11-0(Cyclopentanecarboxylic acid, 3-ethyl-, methyl ester)
- 162870-69-1(Cyclopentanecarboxylicacid, 2-formyl-, methyl ester, (1S-cis)- (9CI))
- 61402-69-5(Methyl 2-cyclopentylpropanoate)
- 2435-36-1(1,3-dimethyl cyclopentane-1,3-dicarboxylate)
- 62517-59-3(Cyclopentanecarboxylic acid, 3-propyl-, methyl ester)
- 4630-80-2(Methyl cyclopentanecarboxylate)